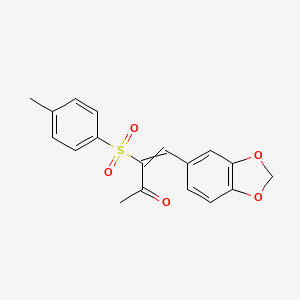
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one is an organic compound that features a benzodioxole ring and a sulfonyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Butenone Formation: The final step involves the formation of the butenone backbone through a condensation reaction with an appropriate aldehyde or ketone under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenone group to an alcohol or alkane.
Substitution: The benzodioxole and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxole ring and sulfonyl group can form specific interactions with biological macromolecules, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)but-3-en-2-one: Similar structure but lacks the sulfonyl group.
4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)butan-2-one: Similar structure but with a saturated butane backbone instead of a butenone.
Uniqueness
The presence of both the benzodioxole ring and the sulfonyl group in 4-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylbenzene-1-sulfonyl)but-3-en-2-one makes it unique compared to its analogs. These functional groups provide distinct chemical reactivity and potential biological activity, making this compound a valuable target for further research and development.
Properties
CAS No. |
116471-43-3 |
|---|---|
Molecular Formula |
C18H16O5S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |
InChI |
InChI=1S/C18H16O5S/c1-12-3-6-15(7-4-12)24(20,21)18(13(2)19)10-14-5-8-16-17(9-14)23-11-22-16/h3-10H,11H2,1-2H3 |
InChI Key |
STDFAMXMRRPLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


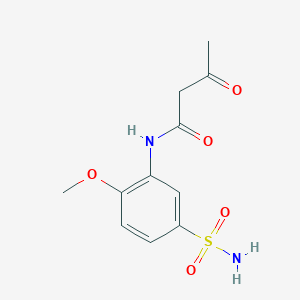
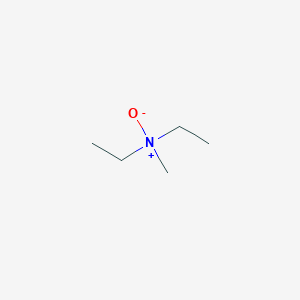
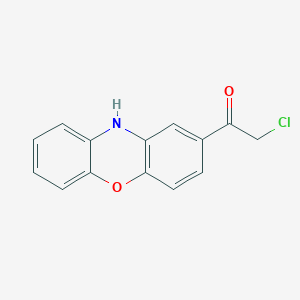
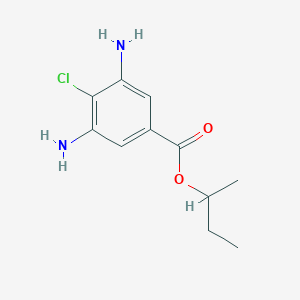
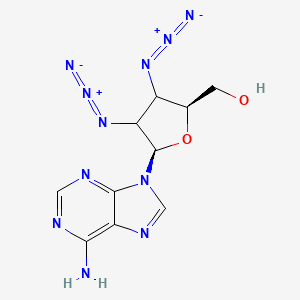
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
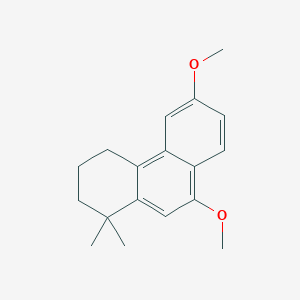
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
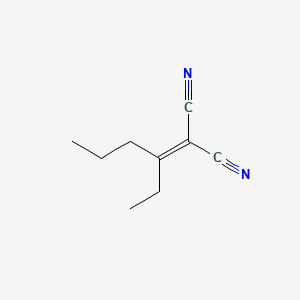
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)

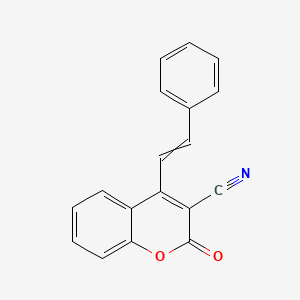
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
![Phenyl[4-(phenylselanyl)phenyl]methanone](/img/structure/B14308077.png)
